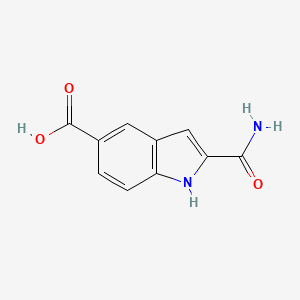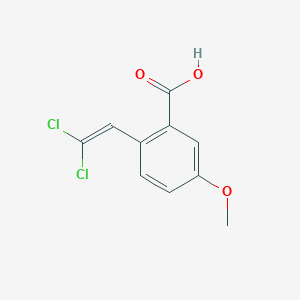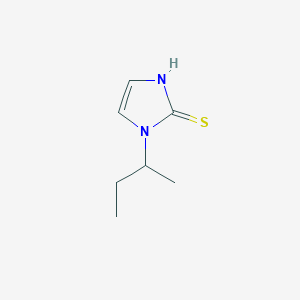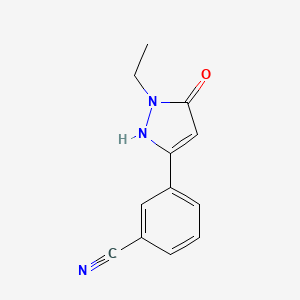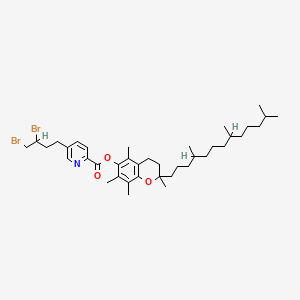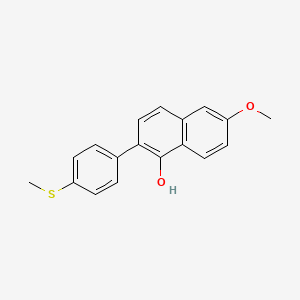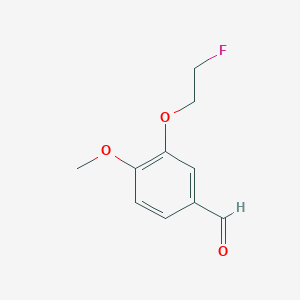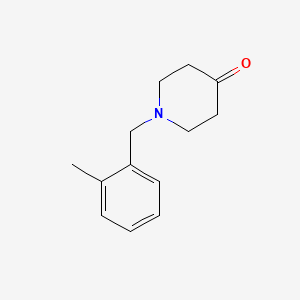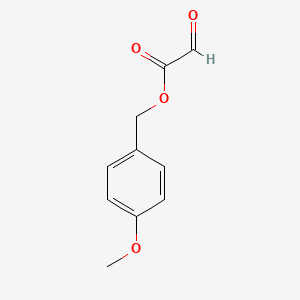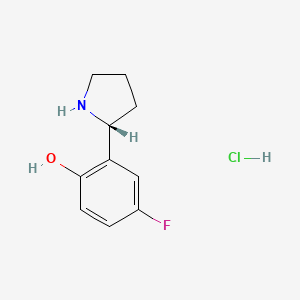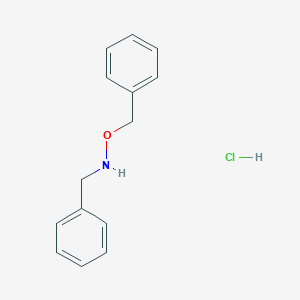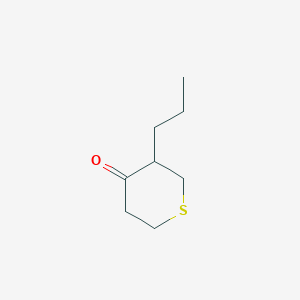
3-propylthian-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-propylthian-4-one is a sulfur-containing heterocyclic compound It is a derivative of tetrahydrothiopyran-4-one, where a propyl group is attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Intramolecular Dieckmann Condensation: This method involves the cyclization of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH).
Addition of Hydrogen Sulfide to Divinyl Ketones: Another method involves the double addition of hydrogen sulfide (H₂S) or sodium sulfide (Na₂S) to divinyl ketones.
Industrial Production Methods
Industrial production methods for 3-propyl-tetrahydrothiopyran-4-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-propylthian-4-one can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can lead to the formation of thiols or thioethers. Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: The compound can undergo substitution reactions at the sulfur atom or the carbon atoms adjacent to the sulfur.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Halides, electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
3-propylthian-4-one has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Pharmaceuticals: Derivatives of this compound have shown potential as antitumor, antibacterial, antiparasitic, and antifungal agents.
Materials Science: It is used in the preparation of stable free nitroxyl radicals, photosensitive semiconductors, and electrochromic materials.
Mechanism of Action
The mechanism of action of 3-propyl-tetrahydrothiopyran-4-one depends on its specific application. In pharmaceuticals, it may act by inhibiting enzymes or interacting with specific molecular targets. For example, some derivatives have shown promise as inhibitors of phosphodiesterase and β-secretase BACE1 . The exact molecular pathways involved can vary based on the specific derivative and its target.
Comparison with Similar Compounds
3-propylthian-4-one can be compared with other similar sulfur-containing heterocycles:
Properties
Molecular Formula |
C8H14OS |
|---|---|
Molecular Weight |
158.26 g/mol |
IUPAC Name |
3-propylthian-4-one |
InChI |
InChI=1S/C8H14OS/c1-2-3-7-6-10-5-4-8(7)9/h7H,2-6H2,1H3 |
InChI Key |
HLXHVBJATYOCBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CSCCC1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
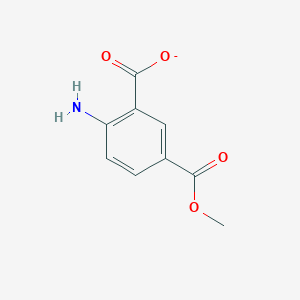
![2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran](/img/structure/B8649994.png)
